2-Aminobutane-1-thiol hydrochloride

Descripción general

Descripción

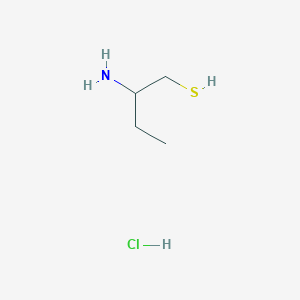

2-Aminobutane-1-thiol hydrochloride is a chemical compound with the molecular formula C4H12ClNS It is a derivative of butane, featuring an amino group at the second carbon and a thiol group at the first carbon, combined with hydrochloric acid to form the hydrochloride salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutane-1-thiol hydrochloride typically involves the reaction of 2-aminobutane with hydrogen sulfide in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to isolate the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminobutane-1-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding amines and thiols.

Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Amines and thiols.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Aminobutane-1-thiol hydrochloride has been studied for its biological activities, particularly in relation to cellular functions. It serves as a non-ionic organic buffering agent, maintaining pH levels in cell cultures within the range of 6 to 8.5, making it useful in various biological assays and experiments. The compound's thiol group may also play a role in redox reactions within biological systems, potentially influencing metabolic pathways and cellular signaling.

(2R)-2-aminobutane-1-thiol hydrochloride

- Synthesis: Several methods can be employed for synthesizing (2R)-2-aminobutane-1-thiol hydrochloride.

- Biological Activities: Studied for its biological activities, particularly in relation to cellular functions.

- Applications: Finds applications across various domains.

- Interactions: Studies have focused on its interactions with other biomolecules.

Pharmaceutical Development

(S)-2-Aminobutane-1,4-dithiol hydrochloride is utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders, because its structure allows drugs to cross the blood-brain barrier .

Biochemical Research

(S)-2-Aminobutane-1,4-dithiol hydrochloride is used as a reducing agent in biochemical assays to study protein interactions and enzyme activities . It maintains thiol groups in a reduced state, which is vital for accurate experimental results .

Antioxidant Studies

The potential antioxidant properties of (S)-2-Aminobutane-1,4-dithiol hydrochloride are explored in studies of oxidative stress and its implications in aging and chronic diseases .

Material Science

In material science, (S)-2-Aminobutane-1,4-dithiol hydrochloride modifies polymer surfaces, enhancing their properties for applications in coatings and adhesives, thus improving durability and performance .

Analytical Chemistry

(S)-2-Aminobutane-1,4-dithiol hydrochloride is used in developing analytical methods for detecting heavy metals and other contaminants in environmental samples, offering a reliable approach to ensure safety and compliance in various industries .

As a reducing agent

(S)-2-Aminobutane-1,4-dithiol hydrochloride (DTBA), also known as dithiobutylamine, is a biological reducing reagent with enhanced properties compared to other commonly used reagents . DTBA reduces small molecule disulfides faster than DTT and can reduce (activate) the cysteine-dependent protease papain faster than DTT . The primary amine group in DTBA allows for its removal from mixtures after use using cation exchange resin .

Comparison of structurally similar compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Aminobutane | C4H11NH2 | Lacks thiol group; primarily an amine. |

| Homocysteine | C4H9N0S | Contains an additional carboxylic acid group; more complex structure. |

| Cysteine | C3H7N0S | Shorter carbon chain; contains both amino and thiol groups but lacks a butane backbone. |

Mecanismo De Acción

The mechanism of action of 2-Aminobutane-1-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate redox reactions and influence cellular pathways, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Aminobutane-1-thiol

- 2-Aminobutane-1-thiol sulfate

- 2-Aminobutane-1-thiol nitrate

Uniqueness

2-Aminobutane-1-thiol hydrochloride is unique due to its specific combination of amino and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Actividad Biológica

2-Aminobutane-1-thiol hydrochloride, a compound with the molecular formula C4H12ClNS, is notable for its biological activities, particularly its role in thiol-based redox reactions and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Molecular Structure : The compound features an amino group at the second carbon and a thiol group at the first carbon. Its synthesis typically involves the reaction of 2-aminobutane with hydrogen sulfide, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions :

- Oxidation : The thiol group can be oxidized to form disulfides.

- Reduction : It can be reduced to form corresponding amines and thiols.

- Substitution : The amino and thiol groups participate in substitution reactions with various electrophiles.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with electrophilic centers in biological molecules. This interaction modulates redox reactions and influences various cellular pathways, making it a valuable tool in biochemical research. The compound's ability to participate in redox reactions is crucial for maintaining cellular homeostasis and regulating signaling pathways involved in inflammation and carcinogenesis .

Antioxidant Activity

This compound is investigated for its potential as an antioxidant. Thiol compounds play a significant role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). The compound's ability to donate electrons makes it effective in reducing oxidative damage within cells .

Role in Drug Development

Research indicates that this compound may serve as a precursor in drug development, particularly for compounds targeting thiol-reactive sites. Its reactivity can be harnessed to design drugs that interact specifically with biological targets, enhancing therapeutic efficacy .

Case Studies

A study explored the use of thiol-reactive compounds in developing radiolabeled peptides for PET imaging. The incorporation of this compound into these peptides demonstrated improved binding affinity and metabolic stability in vivo, highlighting its potential application in diagnostic imaging .

Comparative Analysis

| Property/Compound | This compound | Other Thiols (e.g., Cysteine) |

|---|---|---|

| Molecular Formula | C4H12ClNS | Varies |

| Thiol Group Reactivity | High | Moderate |

| Role in Antioxidant Defense | Significant | Critical |

| Applications in Drug Development | Emerging | Established |

Toxicity and Safety Considerations

While this compound has promising biological activities, safety assessments are essential. Studies indicate that while it exhibits low toxicity at therapeutic doses, further research is required to evaluate long-term effects and potential hazards associated with its use .

Propiedades

IUPAC Name |

2-aminobutane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQKZYCNKADSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4145-99-7 | |

| Record name | 1-Butanethiol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4145-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.